molecular formula C18H17F3N2O4S B2691601 3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 953852-30-7

3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2691601
CAS No.: 953852-30-7
M. Wt: 414.4
InChI Key: VMWOJORKENJHRC-UHFFFAOYSA-N
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Description

3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The trifluoromethyl group is often introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . This method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone, which can form electron donor-acceptor complexes and undergo single electron transfer reactions under visible light irradiation .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of agrochemicals and other industrial products that require specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The sulfonyl group can participate in various chemical reactions, while the morpholine ring can interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide apart from similar compounds is its combination of a morpholine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical properties that make it particularly valuable in various applications, from pharmaceuticals to materials science.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)15-6-1-2-7-16(15)22-17(24)13-4-3-5-14(12-13)28(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWOJORKENJHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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